molecular formula C5H9N3O B1338075 5-Isopropyl-1,3,4-oxadiazol-2-amine CAS No. 65283-97-8

5-Isopropyl-1,3,4-oxadiazol-2-amine

Cat. No.: B1338075
CAS No.: 65283-97-8
M. Wt: 127.14 g/mol
InChI Key: IIOLDHZNWWMEHN-UHFFFAOYSA-N
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Description

5-Isopropyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of acylhydrazides with appropriate reagents. One common method includes the reaction of isopropyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent . Another approach involves the reaction of isopropyl hydrazine with an ester, followed by cyclization with phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, reagents, and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

5-Isopropyl-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclobutyl-1,3,4-oxadiazol-2-amine
  • 5-(4-Bromobenzyl)-1,3,4-oxadiazol-2-amine
  • 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Uniqueness

5-Isopropyl-1,3,4-oxadiazol-2-amine is unique due to the presence of the isopropyl group, which can influence its lipophilicity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and a distinct spectrum of biological activities .

Properties

IUPAC Name

5-propan-2-yl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOLDHZNWWMEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511879
Record name 5-(Propan-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65283-97-8
Record name 5-(Propan-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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